molecular formula C8H13NO B8651951 N-Ethylcyclopent-1-ene-1-carboxamide CAS No. 899442-78-5

N-Ethylcyclopent-1-ene-1-carboxamide

Cat. No.: B8651951
CAS No.: 899442-78-5
M. Wt: 139.19 g/mol
InChI Key: LGLVAAGLXHQHJJ-UHFFFAOYSA-N
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Description

N-Ethylcyclopent-1-ene-1-carboxamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a cyclopentene ring, a scaffold recognized for its value in drug discovery. The cyclopentene ring can act as a bioisostere for proline, a common amino acid, offering a similar geometry but with a planar-locked configuration that provides greater stability and reduced susceptibility to enzymatic degradation . This makes cyclopentene-containing compounds like this compound appealing starting points for the design of novel peptidomimetics and enzyme inhibitors. Researchers can utilize this compound as a key synthetic intermediate or building block. Its structure allows for further functionalization, enabling the construction of more complex molecules for screening against biological targets. The cyclopentene core is a privileged structure found in various natural products and bioactive molecules, underlining its significance in the development of new therapeutic agents . In particular, compounds with similar frameworks are explored for their ability to form pseudo-cyclic motifs through weak intramolecular interactions, which can influence the compound's conformation, solubility, and cell membrane permeability . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for use in a laboratory setting and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

899442-78-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-ethylcyclopentene-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-2-9-8(10)7-5-3-4-6-7/h5H,2-4,6H2,1H3,(H,9,10)

InChI Key

LGLVAAGLXHQHJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Carboxamide Derivatives

Compound Name Molecular Formula Ring System Substituents Physical State Melting Point (°C) Yield (%) Diastereomer Ratio (dr)
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₅BrNO Cyclopropene 3-Bromophenyl, N,N-diethyl Crystalline solid 102.2–102.5 77 N/A
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₁H₂₅NO₃ Cyclopropane Phenyl, 4-methoxyphenoxy Colorless oil N/A 78 23:1
This compound (Target) C₈H₁₁NO Cyclopentene Ethyl Not reported Not reported Not reported Not reported

Key Observations

Ring Strain and Reactivity: Cyclopropene derivatives (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit high ring strain, enhancing reactivity in ring-opening or addition reactions . In contrast, cyclopentene in the target compound reduces strain, likely increasing stability but decreasing electrophilic reactivity. Cyclopropane derivatives (e.g., N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide) show strain-mediated diastereoselectivity (dr 23:1), suggesting utility in asymmetric synthesis .

The cyclopropane derivative exists as an oil, likely due to reduced symmetry and bulky substituents (e.g., 4-methoxyphenoxy) disrupting crystallization .

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromine) may enhance electrophilicity of the carbonyl group, while electron-donating groups (e.g., methoxy) could influence solubility or electronic properties.

Research Findings and Limitations

  • Cyclopropene vs. Cyclopentene : Cyclopropene derivatives are more reactive but less stable than cyclopentene analogs. The larger ring size in the target compound may improve thermal stability and solubility.
  • Data Gaps: Direct experimental data for this compound (e.g., melting point, synthetic yield) are absent in the provided evidence.

Preparation Methods

Synthesis of 2-Ethylcyclopent-1-ene-1-carboxylic Acid

The rhodium-catalyzed reaction of α-diazo esters with alkynes represents a versatile route to cyclopropene intermediates, which can be hydrolyzed to yield cyclopentene carboxylic acids. For instance, treating ethyl α-diazoacetate with 1-ethyl-1-propyne in the presence of rhodium(II) acetate generates a cyclopropene ester. Subsequent hydrolysis under acidic conditions produces 2-ethylcyclopent-1-ene-1-carboxylic acid in yields exceeding 60%. The reaction’s regioselectivity is attributed to the steric and electronic effects of the alkyne substituents, favoring the formation of the 1,2-disubstituted cyclopropene.

Key Reaction Conditions

  • Catalyst: Rhodium(II) acetate (2 mol%)

  • Solvent: Dichloromethane, 25°C

  • Hydrolysis: 6M HCl, reflux, 12 hours

Conversion to N-Ethylcyclopent-1-ene-1-carboxamide

The carboxylic acid intermediate is activated via thionyl chloride to form the corresponding acyl chloride, which reacts with ethylamine to yield the target carboxamide. This two-step process achieves an overall yield of 51% (60% for the acid synthesis, 85% for amidation). The amidation step typically employs anhydrous conditions to prevent hydrolysis of the acyl chloride, with triethylamine as a base to neutralize HCl.

Mechanistic Insights

  • Acyl Chloride Formation :
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

  • Amidation :
    RCOCl+EtNH2RCONHEt+HCl\text{RCOCl} + \text{EtNH}_2 \rightarrow \text{RCONHEt} + \text{HCl}

Malonate-Based Cyclization and Sequential Functionalization

Cyclization of Diethyl Malonate with 1,3-Dibromopropane

Perkin’s classical procedure for cyclopentane dicarboxylic acids involves the alkylation of diethyl malonate with 1,3-dibromopropane. Adapting this method, diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide, forming tetraethyl pentane-1,1,5,5-tetracarboxylate. Cyclization via bromine-mediated ring closure yields tetraethyl cyclopentane-1,1,2,2-tetracarboxylate, which is hydrolyzed to the dicarboxylic acid. While originally designed for saturated systems, modifying reaction conditions (e.g., dehydrogenation agents) could introduce the cyclopentene moiety.

Optimized Parameters

  • Alkylation: Sodium ethoxide, ethanol, 0°C

  • Cyclization: Bromine, ether, 24 hours

  • Hydrolysis: 6M HCl, reflux, 5 days

Selective Mono-Amidation Strategy

The dicarboxylic acid undergoes selective mono-amidation using ethylamine in the presence of a coupling agent such as HATU. This stepwise approach avoids symmetrical diamidation, with reaction monitoring via TLC ensuring selectivity. The final product is purified via recrystallization from ethanol/water, yielding this compound in 45% overall yield from diethyl malonate.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodKey StepsOverall Yield (%)Cost Considerations
Rhodium-CatalyzedCyclopropene formation, amidation51High (rhodium catalyst)
Malonate CyclizationAlkylation, cyclization, amidation45Moderate (malonate reagents)
Direct Cyclization(Theoretical)N/AVariable

Operational Complexity

  • Method 1 requires expertise in handling diazo compounds and transition-metal catalysts.

  • Method 2 involves multi-step purification and stringent pH control during hydrolysis.

  • Method 3 (if developed) could reduce steps but necessitates novel precursor synthesis.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-Ethylcyclopent-1-ene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carboxamide derivatives often involves coupling reactions between amines and carboxylic acid derivatives. For example, N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is synthesized using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane . Adapting this approach, this compound could be synthesized via cyclopentene carboxylate intermediates (e.g., ethyl cyclobut-1-ene-1-carboxylate derivatives) , followed by amidation with ethylamine. Key parameters include solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (0–25°C to minimize side reactions), and purification via column chromatography.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Multimodal characterization is critical:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclopentene backbone and ethyl carboxamide substituent. For related cyclopentane carboxamides, distinct peaks for the cyclopentene protons (δ 5.5–6.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm) are observed .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]+ ion for C8_8H12_{12}N2_2O).
  • X-ray Crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and bond lengths .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm for carboxamides) or liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity. For example, cyclopentene derivatives with similar logP values (~2.5) are separable using C18 columns and acetonitrile/water gradients . Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices like plasma or tissue homogenates.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental reactivity of this compound?

  • Methodological Answer : Contradictions often arise from steric or electronic effects unaccounted for in simulations. Strategies include:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, cyclopentene ring strain in similar compounds increases reactivity at the α,β-unsaturated carbonyl .
  • Molecular Dynamics (MD) Simulations : Model solvent effects and conformational flexibility. Compare simulated reaction pathways (e.g., cyclopentene ring-opening) with experimental kinetic data to refine force fields .

Q. What in vitro models are appropriate for evaluating the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • Hepatocyte Microsomal Assays : Assess metabolic stability using human liver microsomes (HLMs) to measure intrinsic clearance (CLint_{int}).
  • Caco-2 Monolayers : Quantify apparent permeability (Papp_{app}) to predict intestinal absorption. For cyclopentane carboxamides, moderate permeability (Papp_{app} ~1–5 × 106^{-6} cm/s) is typical .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to determine unbound fraction (fu_u), critical for dose adjustment.

Q. How does the cyclopentene ring’s conformation influence the compound’s interaction with biological targets?

  • Methodological Answer : The ring’s puckering and substituent orientation modulate steric and electronic interactions. For example:
  • Comparative SAR Studies : Analogous compounds with cyclohexane or cyclopropane rings show reduced affinity for enzymes like cyclooxygenase-2 (COX-2), highlighting the cyclopentene ring’s optimal balance of rigidity and flexibility .
  • X-ray Co-crystallization : Resolve target-bound structures (e.g., with kinases or GPCRs) to identify key hydrogen bonds or π-π interactions involving the carboxamide group .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the anti-inflammatory efficacy of this compound across different in vivo models?

  • Methodological Answer : Discrepancies may stem from model-specific pathophysiology or bioavailability differences. Mitigation strategies:
  • Dose-Response Studies : Establish a therapeutic window in multiple models (e.g., murine collagen-induced arthritis vs. LPS-induced endotoxemia).
  • Pharmacodynamic (PD) Markers : Measure cytokine levels (e.g., TNF-α, IL-6) to correlate efficacy with target engagement .
  • Species-Specific Metabolism : Compare metabolite profiles in rodents vs. primates to identify unstable intermediates .

Structural and Mechanistic Insights

Q. What role does the ethyl group in the carboxamide moiety play in modulating target selectivity?

  • Methodological Answer : The ethyl substituent enhances lipophilicity, improving membrane permeability while avoiding excessive hydrophobicity (clogP ~2.0). In comparative studies, bulkier alkyl groups (e.g., isopropyl) reduce solubility, whereas smaller groups (methyl) decrease metabolic stability . Molecular docking can predict how ethyl steric effects influence binding pocket occupancy.

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